Topoisomerase I inhibitor 16

Antiproliferative activity JFCR39 panel Structure-activity relationship

Camptothecin analogs suffer from lactone ring hydrolysis and efflux-driven resistance. Topoisomerase I inhibitor 16 (Compound 3e) is a synthetic non-camptothecin Top1 poison with a stable pentacyclic core. - Mean GI50: 39 nM across JFCR39 39-cell panel (lung, breast, colon, ovarian, renal, prostate). - Scaffold: Benzo[6,7]indolo[3,4-c]isoquinoline; not subject to camptothecin resistance mechanisms. - Use: Reference tool compound for resistance studies, SAR benchmarking, and pharmacogenomic screening. - Supplied as lyophilized solid. Immediate shipment, ambient or blue ice.

Molecular Formula C27H27N3O4
Molecular Weight 457.5 g/mol
Cat. No. B12381115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTopoisomerase I inhibitor 16
Molecular FormulaC27H27N3O4
Molecular Weight457.5 g/mol
Structural Identifiers
SMILESCOC1=CC2=C3C(=C4C=CC5=CC(=O)C=CC5=C4N3CCCN6CCOCC6)NC=C2C=C1O
InChIInChI=1S/C27H27N3O4/c1-33-24-15-22-18(14-23(24)32)16-28-25-21-5-3-17-13-19(31)4-6-20(17)26(21)30(27(22)25)8-2-7-29-9-11-34-12-10-29/h3-6,13-16,28,32H,2,7-12H2,1H3
InChIKeyXNLWKSVBRBOOJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Topoisomerase I Inhibitor 16 Chemical Identity


Topoisomerase I inhibitor 16, also referred to as Topoisomerase I inhibitor 21 (Compound 3e), is a synthetic small-molecule Topoisomerase I (Top1) poison derived from the benzo[6,7]indolo[3,4-c]isoquinoline scaffold [1]. This compound was designed via scaffold hopping from benzo[g][1]benzopyrano[4,3-b]indol-6(13H)-ones (BBPIs), which themselves are structurally inspired by the marine alkaloid lamellarin D [1]. The compound has a molecular formula of C27H27N3O4 and a molecular weight of 457.5 g/mol . Its mechanism of action involves stabilization of the Top1-DNA covalent cleavage complex, thereby preventing DNA religation and inducing cytotoxic DNA damage in rapidly dividing cells [1].

Scaffold Non-camptothecin Top1 poison, lactone-free core for camptothecin resistance mechanism studies
Profile Reported antiproliferative activity across JFCR39 cancer cell panel; sub-100 nM context
Mechanism Top1-DNA cleavage complex stabilization, suitable for DNA damage response research

Topoisomerase I Inhibitor 16 Non-Interchangeability


Generic substitution among Topoisomerase I inhibitors is scientifically unsound due to fundamental differences in chemical scaffold class, resistance profiles, and pharmacokinetic limitations. Clinically approved camptothecin (CPT) analogs such as topotecan and irinotecan are characterized by a lactone ring that undergoes pH-dependent reversible hydrolysis to an inactive carboxylate form, limiting plasma stability and contributing to treatment resistance [1]. In contrast, Topoisomerase I inhibitor 16 (Compound 3e) belongs to the non-camptothecin class of Top1 poisons, featuring a structurally distinct pentacyclic core that is not susceptible to lactone ring opening [2][3]. Furthermore, its synthetic design was optimized specifically for enhanced antiproliferative potency in the JFCR39 panel, and SAR studies show that modifications to the N-substituent dramatically alter activity—rendering interchangeability with structurally similar but less potent analogs (e.g., 3a–3d, 3f) scientifically invalid [2].

Class Camptothecin analogs (topotecan, irinotecan): lactone hydrolysis may produce inactive form; resistance profiles may differ from non-camptothecin poisons.
Series Other benzo[6,7]indolo[3,4-c]isoquinolines (3a–3d, 3f): N‑substituent variation can substantially alter antiproliferative potency; ranked activity may not transfer.
Mechanism Catalytic Top1 suppressors: poison vs. suppressor mechanism limits interchangeability for DNA damage response and cytotoxicity assays.

Topoisomerase I Inhibitor 16 Differentiation Evidence


Intra-Series Superiority in Cancer Cell Lines

In the original research article evaluating the novel benzo[6,7]indolo[3,4-c]isoquinoline series (3a–3f), Compound 3e (Topoisomerase I inhibitor 16) demonstrated the most potent antiproliferative activity with a mean GI50 value of 39 nM across the full JFCR39 panel of 39 human cancer cell lines [1]. This mean GI50 value represents superior potency compared to all other compounds in the same series (3a, 3b, 3c, 3d, and 3f) evaluated under identical experimental conditions, establishing 3e as the optimal candidate from this scaffold-hopping effort [1].

Series Potency Rank
Head-to-head
Mean GI50 39 nM (JFCR39 panel); ranked most potent among compounds 3a–3f
Reported top rank in series; supports cell-based assay selection
Exact comparator GI50 values not fully disclosed; series ranking from primary source
Antiproliferative activity JFCR39 panel Structure-activity relationship Cancer cell line screening

Non-Camptothecin Scaffold Advantage

Topoisomerase I inhibitor 16 (Compound 3e) was designed via scaffold hopping from the BBPI core, which itself is derived from lamellarin D [1]. Unlike the clinically approved Top1 inhibitors irinotecan and topotecan, which contain a hydrolytically labile α-hydroxy-δ-lactone ring that opens to an inactive carboxylate form at physiological pH, 3e features a pentacyclic benzo[6,7]indolo[3,4-c]isoquinoline scaffold that lacks this structural liability [2]. The absence of the lactone moiety is a class-level characteristic of non-camptothecin Top1 poisons that correlates with enhanced plasma stability and circumvents one major mechanism of camptothecin resistance [2].

Lactone Ring Status
Class-level
Absent (pentacyclic core) vs. present in camptothecins
Supports camptothecin-resistant model studies; structural stability context
Class-level pharmacological distinction; verify in target model
Non-camptothecin Top1 inhibitor Scaffold hopping Lactone stability Drug resistance

Broad-Spectrum Antiproliferative Activity

Compound 3e exhibits potent antiproliferative activity across a broad range of cancer cell lines. In the JFCR39 panel, 3e achieved a mean GI50 of 39 nM across all 39 cell lines [1]. Furthermore, vendor-supplied data indicate that 3e suppresses proliferation of specific cell lines including MCF7, U251, HCT-166, A549, LOX-IMVI, SK-OV-3, ACHN, MKN28, and DU145 with EC50 values less than 50 nM . Specific GI50 values have been reported for A549 (49 nM), ACHN (<10 nM), and DU-145 (<10 nM) [2]. In contrast, the parental lamellarin natural product class exhibits significant variability: lamellarin D is extremely potent while lamellarin O has an IC50 >10 μM [3]. This broad and consistent sub-100 nM activity profile supports 3e as a robust tool compound.

Antiproliferative Spectrum
Cross-study comparable
Mean GI50 39 nM (39 cell lines); >250‑fold more potent than lamellarin O
Supports antiproliferative screening across multiple cancer histotypes
Supplier-reported for certain cell lines; independent verification advised
Cell line panel GI50 Anticancer activity JFCR39

Top1 Cleavage Complex Stabilization

Compound 3e functions as a Topoisomerase I poison by stabilizing the covalent Top1-DNA cleavage complex, thereby preventing DNA religation and inducing lethal DNA double-strand breaks upon replication fork collision [1]. This mechanism is shared with camptothecins but operates through a structurally distinct binding mode characteristic of non-camptothecin poisons. Importantly, 3e is a poison (trapping the cleavage complex) rather than a catalytic suppressor (which merely inhibits enzyme activity without stabilizing the covalent complex). Poisons generally exhibit greater cytotoxic potency than suppressors because they convert the enzyme into a cellular toxin [2].

Mechanism Type
Class-level
Top1 poison (stabilizes cleavage complex) vs. catalytic suppressor
Supports DNA damage response and cytotoxicity pathway studies
Poison mechanism may yield higher cytotoxicity than suppression; assay‑dependent
Mechanism of action Top1-DNA complex DNA damage Poison vs. suppressor

Topoisomerase I Inhibitor 16 Research Applications


Non-Camptothecin Pharmacology & Resistance

Compound 3e serves as an optimal tool compound for studying non-camptothecin Top1 poison pharmacology. Its structural distinction from camptothecins—specifically the absence of the labile lactone ring—makes it valuable for investigating Top1 inhibition in contexts where camptothecin resistance mechanisms (e.g., lactone hydrolysis, ABC transporter-mediated efflux, or Top1 mutations affecting camptothecin binding) are operative. Researchers can employ 3e to dissect resistance pathways and evaluate whether observed resistance is scaffold-specific or broadly applicable to Top1 poisons [1].

Cancer Panel Screening & Biomarker Discovery

With a validated mean GI50 of 39 nM across the 39-cell-line JFCR39 panel, 3e provides a reproducible and potent antiproliferative signal suitable for large-scale pharmacogenomic screening [1]. Its consistent activity across diverse cancer histotypes (including lung, breast, colon, ovarian, renal, and prostate) enables researchers to use 3e as a reference Top1 poison in compound library screens, gene-dependency mapping studies, or synthetic lethality screens aimed at identifying biomarkers of Top1 poison sensitivity or resistance [1][2].

SAR Studies & Scaffold Optimization

Given that 3e emerged as the most potent compound from a series of six benzo[6,7]indolo[3,4-c]isoquinoline derivatives (3a–3f), it serves as a benchmark for further SAR exploration of this scaffold [1]. Medicinal chemistry teams can use 3e as a reference standard when synthesizing and evaluating new analogs, with the 39 nM mean GI50 value providing a clear efficacy threshold for candidate prioritization. The N-(3-morpholinopropyl) substituent present in 3e is a key structural determinant of potency and can serve as a starting point for further optimization of pharmacokinetic or physicochemical properties [1].

Synthetic vs Natural Top1 Inhibitor Comparison

Compound 3e represents a fully synthetic, scaffold-hopped analog derived from the lamellarin D pharmacophore [1]. Unlike natural lamellarins, which are difficult to source and may exhibit multi-target activity (including kinase inhibition and mitochondrial effects), 3e offers a structurally simplified and more tractable chemical entity with defined Top1 poison activity [2]. Researchers comparing synthetic Top1 inhibitors to natural products can use 3e as a representative non-camptothecin synthetic benchmark to assess target selectivity, off-target effects, and synthetic accessibility trade-offs relative to marine-derived natural products [1].

Application
Selection Property
Validation Focus
Camptothecin resistance mechanism research
Non-camptothecin lactone-free scaffold
Top1 inhibition in camptothecin-resistant cell models
Cancer cell line antiproliferative screening
Consistent antiproliferative signal across cell panels
Activity consistency and biomarker sensitivity profiling
Medicinal chemistry SAR & lead optimization
Lead compound potency context in benzo[6,7]indolo[3,4-c]isoquinoline series
Comparative potency against structural analogs
Synthetic vs. natural Top1 inhibitor research
Defined Top1 poison activity; synthetic tractability
Target selectivity vs. multi‑target natural product profiles

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Topoisomerase I inhibitor 16

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.